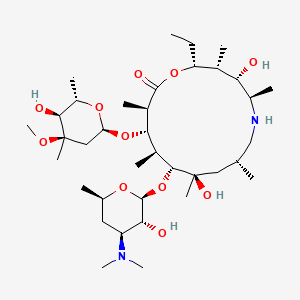
N-Desmethyl Azithromycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Azithromycin B is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of a methyl group from the nitrogen atom in the azithromycin molecule. It retains the broad-spectrum antibacterial properties of azithromycin and is primarily used in research settings to study the pharmacokinetics and metabolism of azithromycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Azithromycin B typically involves the demethylation of azithromycin. One common method includes dissolving azithromycin in acetone, followed by the addition of activated carbon and formaldehyde. The mixture is then refluxed, and formic acid is added to facilitate the demethylation process. Sodium hydroxide is subsequently added to induce precipitation, and the product is isolated .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desmethyl Azithromycin B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Azithromycin B has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of azithromycin.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of azithromycin.
Medicine: Utilized in preclinical studies to understand the metabolic pathways and potential side effects of azithromycin.
Industry: Applied in the development of new macrolide antibiotics with improved efficacy and reduced resistance
Wirkmechanismus
N-Desmethyl Azithromycin B exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also interferes with the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Azithromycin: The parent compound with a methyl group on the nitrogen atom.
Erythromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with a similar mechanism of action but different metabolic pathways.
Uniqueness: N-Desmethyl Azithromycin B is unique due to its demethylated structure, which allows for distinct metabolic and pharmacokinetic properties. This makes it a valuable tool in research for understanding the metabolism and action of macrolide antibiotics .
Eigenschaften
Molekularformel |
C37H70N2O11 |
|---|---|
Molekulargewicht |
719.0 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O11/c1-14-27-21(4)29(40)24(7)38-18-19(2)16-36(9,44)33(50-35-30(41)26(39(11)12)15-20(3)46-35)22(5)31(23(6)34(43)48-27)49-28-17-37(10,45-13)32(42)25(8)47-28/h19-33,35,38,40-42,44H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 |
InChI-Schlüssel |
VUPHMOHDOYHVSB-VZIFPMBTSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |
Kanonische SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















